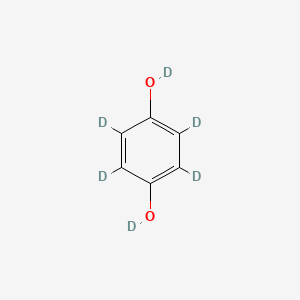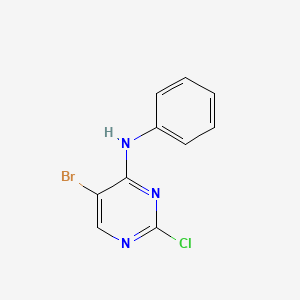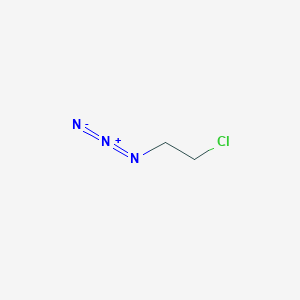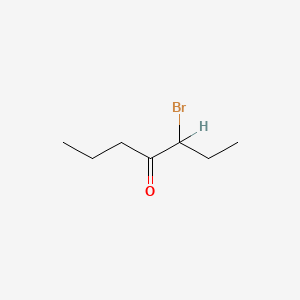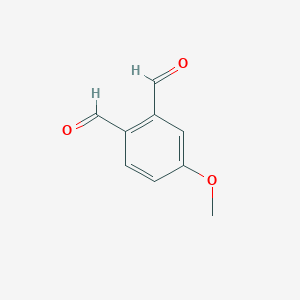
4-Methoxyphthalaldehyde
Overview
Description
4-Methoxyphthalaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalaldehyde, where a methoxy group is substituted at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphthalaldehyde typically involves the protection of the hydroxyl group in the intermediate 4,5-dihydroisobenzofuran-5-ol, followed by oxidation and deprotection steps. The overall yield of this synthesis can reach up to 51% . The key steps include:
Protection: The hydroxyl group of 4,5-dihydroisobenzofuran-5-ol is protected to prevent unwanted side reactions.
Oxidation: The protected intermediate is then oxidized to form the desired aldehyde.
Deprotection: The final step involves deprotecting the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
4-Methoxyphthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxy group under appropriate conditions.
Major Products:
Oxidation: 4-Methoxyphthalic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphthalaldehyde has several scientific research applications:
Analytical Chemistry: It is used as a fluorescent reagent for the determination of ammonium ions in various samples.
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures, including macrocyclic Schiff bases and thioether macrocycles.
Biological Studies: Its derivatives are used in the analysis of amino acids and biogenic amines through fluorometric methods.
Mechanism of Action
The mechanism of action of 4-Methoxyphthalaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are useful in various analytical and synthetic applications. The methoxy group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
4-Hydroxyphthalaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Ortho-Phthalaldehyde: The parent compound without any substituents on the benzene ring.
Uniqueness: 4-Methoxyphthalaldehyde is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific applications in fluorometric analysis and the synthesis of complex molecules. The methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxyphthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHFZLHMCXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444629 | |
| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-51-2 | |
| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


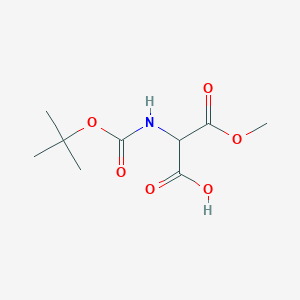
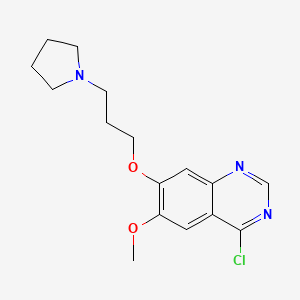

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)



![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)

